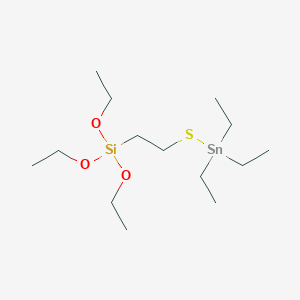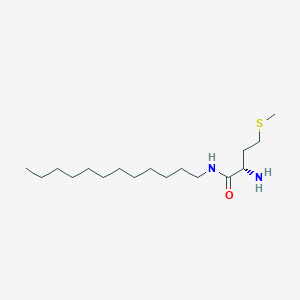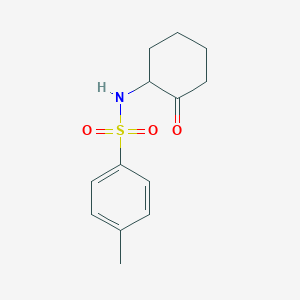
2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione is a complex organic compound characterized by its unique structure, which includes three tert-butyl groups and a hydroperoxy group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione typically involves the oxidation of 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione. The reaction is carried out using hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst, such as sodium tungstate. The reaction is conducted under controlled conditions, typically at room temperature, to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful monitoring of reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, acids, and bases under controlled conditions.
Major Products Formed
Oxidation: Peroxides, epoxides, and other oxygenated compounds.
Reduction: Alcohols, hydrocarbons, and other reduced derivatives.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione involves the interaction of its hydroperoxy group with various molecular targets. The hydroperoxy group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) that can interact with biomolecules, leading to oxidative stress or other biochemical effects. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
2,6-Di-tert-butylphenol: Another phenol derivative used as an antioxidant in various industrial applications.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A benzaldehyde derivative with two tert-butyl groups and a hydroxy group.
Uniqueness
2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione is unique due to its combination of a hydroperoxy group and three tert-butyl groups attached to a cyclohexene ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
61077-27-8 |
|---|---|
Molekularformel |
C18H30O4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2,5,6-tritert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C18H30O4/c1-15(2,3)11-10-12(19)18(22-21,17(7,8)9)14(13(11)20)16(4,5)6/h10,14,21H,1-9H3 |
InChI-Schlüssel |
TYNVFIGUYIXXKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C(=O)C(=CC(=O)C1(C(C)(C)C)OO)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


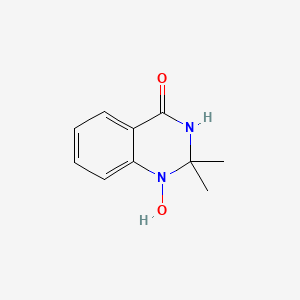

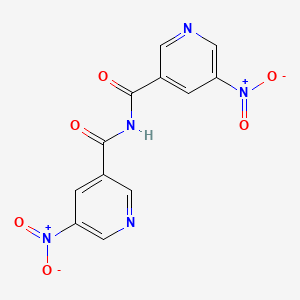
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
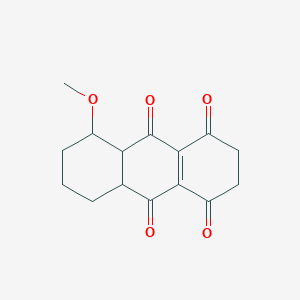
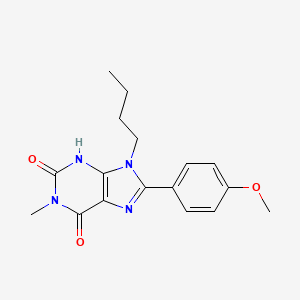
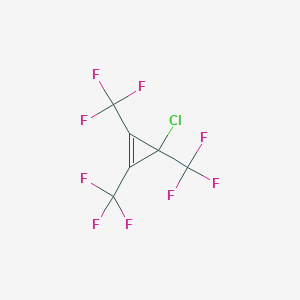
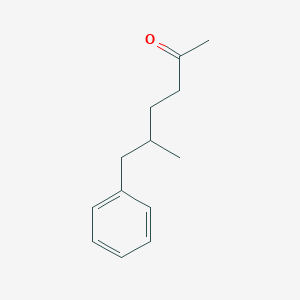
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
